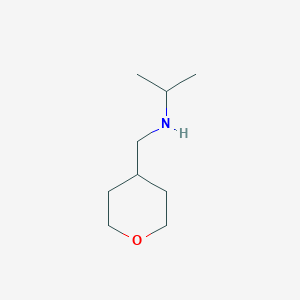

N-(oxan-4-ylmethyl)propan-2-amine

Description

N-(oxan-4-ylmethyl)propan-2-amine is a secondary amine characterized by an isopropylamine group (propan-2-amine) linked to a tetrahydropyran (oxan) ring via a methylene bridge. The oxan-4-ylmethyl substituent imparts unique steric and electronic properties, distinguishing it from other propan-2-amine derivatives.

Properties

IUPAC Name |

N-(oxan-4-ylmethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)10-7-9-3-5-11-6-4-9/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIHKHXGXQEBFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-ylmethyl)propan-2-amine can be achieved through several methods. One common approach involves the reductive amination of oxan-4-ylmethyl ketone with propan-2-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-ylmethyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkylated or acylated amines.

Scientific Research Applications

N-(oxan-4-ylmethyl)propan-2-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

Industry: It is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism by which N-(oxan-4-ylmethyl)propan-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares N-(oxan-4-ylmethyl)propan-2-amine with key structural analogs:

Key Observations:

Physicochemical Properties

The table below highlights comparative physicochemical

Key Observations:

- Boiling Point Trends : N-(4-methoxybenzyl)propan-2-amine exhibits a high boiling point (254°C), likely due to hydrogen bonding from the methoxy group and aromatic stabilization. The oxan derivative may have a lower boiling point due to reduced aromaticity .

- Solubility and Lipophilicity : The oxan ring’s oxygen atom could enhance water solubility compared to purely aromatic analogs, though experimental data is needed for confirmation .

Biological Activity

N-(oxan-4-ylmethyl)propan-2-amine, a compound characterized by its unique oxane structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydrofuran (oxane) ring attached to a propan-2-amine moiety. This structural configuration contributes to its distinct pharmacological properties. The compound's molecular formula is , and it is often studied in its hydrochloride form for enhanced solubility.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets:

- Enzyme Modulation : Preliminary studies indicate that this compound may act as an enzyme inhibitor or modulator, influencing key biochemical pathways involved in metabolism and signaling.

- Receptor Interactions : The compound may function as an agonist or antagonist at specific receptors, which could lead to alterations in cellular signaling pathways.

- Ligand Binding : It has been suggested that this compound can bind to metal ions or other biomolecules, potentially influencing various biochemical processes.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits activity against certain biological targets:

- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for further investigation in the treatment of neurological disorders.

In Vivo Studies

While comprehensive in vivo studies are still limited, initial findings suggest that the compound may influence physiological processes related to neurotransmission and metabolic regulation.

Case Study 1: Neuroprotective Potential

A study exploring the neuroprotective effects of this compound found that it significantly reduced neuronal apoptosis in models of oxidative stress. The mechanism was linked to the modulation of glutamate receptors and improved mitochondrial function .

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of this compound, revealing that it effectively scavenged free radicals in vitro. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotective, antioxidant | Enzyme inhibition, receptor modulation |

| 2-Methyl-N-(oxan-4-ylmethyl)pyridin | Potential ligand for metal ions | Binding interactions with biomolecules |

| 1-(Oxan-4-yl)propan-2-amines | Investigated for interactions with various biomolecules | Agonist/antagonist at specific receptors |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.